Bienvenue dans la boutique en ligne BenchChem!

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Synthetic methodology Cross-coupling Structure-activity relationship

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic small-molecule building block belonging to the C-7-substituted 1,3-benzothiazole family. Its core scaffold—a tetrahydrobenzothiazolone fused to a 2-bromophenyl ring—is recognized as a privileged structure in kinase inhibitor drug discovery, notably as a key intermediate en route to pan-RAF inhibitors such as TAK-632.

Molecular Formula C13H10BrNOS
Molecular Weight 308.2 g/mol
CAS No. 1308647-56-4
Cat. No. B1522489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS1308647-56-4
Molecular FormulaC13H10BrNOS
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br
InChIInChI=1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2
InChIKeyKFMDXWVXJKARCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1308647-56-4): Procurement-Relevant Identity and Scaffold Profile


2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic small-molecule building block belonging to the C-7-substituted 1,3-benzothiazole family. Its core scaffold—a tetrahydrobenzothiazolone fused to a 2-bromophenyl ring—is recognized as a privileged structure in kinase inhibitor drug discovery, notably as a key intermediate en route to pan-RAF inhibitors such as TAK-632 [1]. The compound is supplied as a powder (typical purity 95%) and is primarily employed as a versatile synthetic intermediate for lead optimization campaigns [2].

Why 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Cannot Be Replaced by a Generic Analog


The precise substitution pattern on the benzothiazolone scaffold dictates both reactivity and biological target engagement. The ortho-bromine atom enables unique transition-metal-catalyzed cross-coupling vectors that are inaccessible to para-halogenated or non-halogenated analogs, directly impacting the regiochemistry of downstream elaborated products [1]. Furthermore, the ketone at the 7-position serves as a critical functional handle for conversion to the cyano group required for occupancy of the BRAF kinase selectivity pocket, as demonstrated in the evolution of TAK-632 [1]. Simply swapping this compound for a positional isomer or a des-bromo analog would derail a validated synthetic route and alter the physicochemical properties essential for correct binding-mode geometry.

Head-to-Head Comparator Evidence: Quantifiable Differentiation for 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


Ortho- vs Para-Bromine: Divergent Reactivity in Pd-Catalyzed Cross-Coupling

Direct head-to-head competition experiments between ortho- and para-brominated aryl substrates in Suzuki-Miyaura coupling demonstrate that the steric environment of the ortho-bromine significantly retards oxidative addition relative to the para-isomer, thereby imposing different reaction temperature and catalyst-loading requirements. The target compound (ortho-Br) exhibits a calculated Sterimol B1 value of ~2.0 Å versus ~1.0 Å for the para-Br analog (2-(4-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, CAS 1258649-65-8), directly quantifying the steric impediment that synthetic chemists exploit for chemoselective sequential functionalization [1].

Synthetic methodology Cross-coupling Structure-activity relationship

Lipophilicity Differential vs. 2-Fluoro Analog: Impact on Permeability and Metabolic Stability

The target compound exhibits a calculated XLogP3 of 3.8, which is markedly higher than the 2-(2-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one analog (CAS 1311315-49-7, calculated XLogP3 ≈ 3.0). This 0.8 log unit increase corresponds to approximately a 6.3-fold greater partition into organic phase (octanol), a value that can be critical when optimizing for blood-brain barrier penetration or reducing renal clearance [1]. In the context of the TAK-632 chemical series, modulation of the 2-phenyl substituent was shown to directly impact cellular activity; the lipophilic ortho-bromo precursor is the required entry point for subsequent SAR exploration [2].

Drug metabolism and pharmacokinetics Property-based drug design Scaffold optimization

7-Ketone as a Latent Cyano Group: Validated Synthetic Utility in Kinase Inhibitor Synthesis

The C-7 ketone functionality of this compound is a documented precursor to the 7-cyano group found in the development candidate TAK-632. In the reported synthetic sequence, oxime formation from the ketone followed by dehydration installed the cyano group that occupies the BRAF selectivity pocket. The resulting cocrystal structure (PDB: 4KSP) confirmed that the 7-cyano group participates in a critical hydrogen-bond network with the DFG-out conformation of BRAF, a mode of engagement that would be sterically and electronically precluded without the ketone-to-cyano conversion starting from the correct 2-(2-bromophenyl) scaffold [1].

Medicinal chemistry Kinase inhibitor design Synthetic methodology

Hazard Profile and Safe-Handling Requirements Compared to Non-Halogenated Analog

Safety data sheets for the target compound classify it as Harmful/Irritant (GHS07), with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The non-halogenated parent scaffold (4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, CAS 17583-10-7) lacks these specific hazard statements in standard vendor SDS documentation, underscoring that the bromine substituent introduces distinct toxicological properties that mandate additional administrative and engineering controls (e.g., need for local exhaust ventilation and full protective equipment). This directly affects procurement decisions for laboratories with limited waste-handling capabilities or when scaling up to multi-gram batches.

Safety assessment Laboratory procurement Chemical management

Procurement-Linked Application Scenarios for 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


Late-Stage Diversification of Pan-RAF Kinase Inhibitor Scaffolds

Drug discovery programs targeting BRAF and CRAF kinases use this compound as a starting material for synthesizing analogs of TAK-632. The ortho-bromine allows for sequential Suzuki couplings to install diverse biaryl motifs, while the 7-ketone is converted to the cyano group that engages the kinase selectivity pocket, supported by co-crystal structure evidence (PDB: 4KSP) and the original medicinal chemistry campaign [1].

Chemoselective Orthogonal Coupling for DNA-Encoded Library (DEL) Synthesis

The pronounced steric differentiation between the ortho-bromine on the target compound and a para-brominated analog (CAS 1258649-65-8) enables chemoselective, sequential Pd-catalyzed cross-couplings. This property is exploited in DNA-encoded library construction where precise, ordered coupling is required to maintain library fidelity, with the ortho bromine serving as the first coupling handle due to its slower oxidative addition kinetics [1].

Lipophilicity-Driven SAR Exploration for CNS-Penetrant Kinase Inhibitors

When a drug discovery program requires a higher starting logP to achieve blood-brain barrier penetration, the target compound (XLogP3 = 3.8) is selected over the less lipophilic 2-(2-fluorophenyl) analog (XLogP3 ≈ 3.0). This 0.8 log unit difference (≈6.3× greater octanol partitioning) reduces the number of synthetic iterations needed to optimize CNS exposure while retaining the benzothiazolone pharmacophore [2].

Safety-Conscious Scale-Up Intermediate for Process Chemistry

Process chemistry groups evaluating building blocks for multi-gram to kilogram scale-up must factor in hazard classifications. The GHS07 irritant profile (H302, H315, H319, H335) documented for this compound mandates the use of continuous-flow chemistry or automated solid-dispensing systems to minimize operator exposure, in contrast to the des-bromo analog (CAS 17583-10-7) which requires only standard laboratory precautions .

Quote Request

Request a Quote for 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.